molecular formula C20H14N2O B5727704 N-(3-cyanophenyl)-2-biphenylcarboxamide

N-(3-cyanophenyl)-2-biphenylcarboxamide

Cat. No. B5727704
M. Wt: 298.3 g/mol
InChI Key: MOAOHYGVILRYPC-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-biphenylcarboxamide, also known as ODM-201, is a non-steroidal androgen receptor (AR) antagonist that has been developed for the treatment of advanced prostate cancer. It is a second-generation AR antagonist that has shown promising results in preclinical and clinical studies.

Mechanism of Action

N-(3-cyanophenyl)-2-biphenylcarboxamide is a non-steroidal AR antagonist that competes with androgens for binding to the AR. It has a high affinity for the AR and inhibits its activity, leading to the suppression of androgen-dependent signaling pathways. N-(3-cyanophenyl)-2-biphenylcarboxamide has been shown to have a greater affinity for the AR than first-generation AR antagonists, such as bicalutamide, and has a longer half-life, resulting in sustained inhibition of the AR.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-2-biphenylcarboxamide has been shown to suppress the growth of prostate cancer cells in vitro and in vivo. It has also been shown to reduce serum prostate-specific antigen (PSA) levels in patients with advanced prostate cancer. N-(3-cyanophenyl)-2-biphenylcarboxamide has a favorable safety profile and has been well-tolerated in clinical trials. It has also been shown to have a lower incidence of adverse events, such as fatigue and hot flashes, compared to first-generation AR antagonists.

Advantages and Limitations for Lab Experiments

N-(3-cyanophenyl)-2-biphenylcarboxamide has several advantages for lab experiments. It has a high affinity for the AR and inhibits its activity, making it a potent tool for studying androgen-dependent signaling pathways. N-(3-cyanophenyl)-2-biphenylcarboxamide also has a longer half-life than first-generation AR antagonists, allowing for sustained inhibition of the AR. However, N-(3-cyanophenyl)-2-biphenylcarboxamide is a relatively new compound, and its availability may be limited. Additionally, N-(3-cyanophenyl)-2-biphenylcarboxamide may not be suitable for all types of experiments, and alternative compounds may be required for certain applications.

Future Directions

There are several future directions for the study of N-(3-cyanophenyl)-2-biphenylcarboxamide. One potential area of research is the investigation of combination therapies with N-(3-cyanophenyl)-2-biphenylcarboxamide and other anti-cancer agents. N-(3-cyanophenyl)-2-biphenylcarboxamide may also be studied in other androgen-related diseases, such as androgenetic alopecia and hirsutism. Additionally, the development of new and improved AR antagonists, based on the structure of N-(3-cyanophenyl)-2-biphenylcarboxamide, may lead to the discovery of more effective treatments for advanced prostate cancer.

Synthesis Methods

N-(3-cyanophenyl)-2-biphenylcarboxamide is synthesized using a multi-step process that involves the reaction of 3-cyanophenylboronic acid and 2-bromobiphenyl in the presence of a palladium catalyst. The resulting intermediate is then treated with a carboxylic acid derivative to form N-(3-cyanophenyl)-2-biphenylcarboxamide. The synthesis method of N-(3-cyanophenyl)-2-biphenylcarboxamide is well-established, and the purity and yield of the final product can be easily controlled.

Scientific Research Applications

N-(3-cyanophenyl)-2-biphenylcarboxamide has been extensively studied in preclinical and clinical studies for the treatment of advanced prostate cancer. It has shown potent anti-tumor activity in preclinical models and has demonstrated efficacy in clinical trials. N-(3-cyanophenyl)-2-biphenylcarboxamide has also been investigated for the treatment of other androgen-related diseases, such as androgenetic alopecia and hirsutism.

properties

IUPAC Name

N-(3-cyanophenyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c21-14-15-7-6-10-17(13-15)22-20(23)19-12-5-4-11-18(19)16-8-2-1-3-9-16/h1-13H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAOHYGVILRYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)-2-phenylbenzamide

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